Cas no 1438-62-6 (13-Epi-Manool)

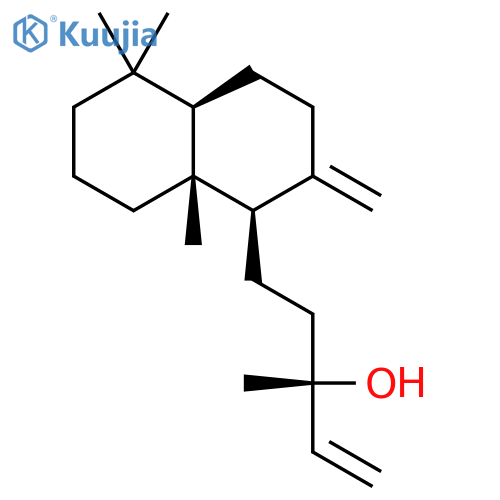

13-Epi-Manool structure

13-Epi-Manool 化学的及び物理的性質

名前と識別子

-

- 1-Naphthalenepropanol, a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-,(aS,1S,4aS,8aS)-

- 1-Naphthalenepropanol,.alp

- 13-Epimanool

- Epi-13-Manool

- Epimanool

- Labda-8(20),14-dien-13-ol, (13S)-

- [ "" ]

- 596-85-0

- NSC-43329

- F82728

- FT-0772333

- 8(17)14-Labdadien-13-ol - Picea sitchensis (sitka spruce)

- Labda-8(20),14-dien-13-ol, (13R)-

- 1438-62-6

- 106631-38-3

- NSC43329

- Labda-8(20), (13R)-

- 1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene-

- 1-Naphthalenepropanol,5,5,8a-tetramethyl-2-methylene-, [1S-[1.alpha.(S*),4a.beta.,8a.alpha.]]-

- DTXSID90859504

- SCHEMBL16984814

- 5-(5,5,8a-Trimethyl-2-methylenedecahydro-1-naphthalenyl)-3-methyl-1-penten-3-ol #

- 5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-1-en-3-ol

- NSC-165961

- NSC165961

- XL170623

- CECREIRZLPLYDM-UHFFFAOYSA-N

- 1-Naphthalenepropanol, .alpha.-ethenyldecahydro-.alpha.,5,5,8a-tetramethyl-2-methylene-

- Vitexifolin A

- Manool

- 13-epi-manool

- (3S)-3-methyl-5-((1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl)pent-1-en-3-ol

- FS-9514

- (aS,1S,4aS,8aS)-a-Ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol; (13S)-Manool; 13-Epimanool; Epimanool

- 1-NAPHTHALENE-PROPANOL

- DTXSID4022072

- CHEMBL561922

- CS-0016303

- (5S,9S,10S,13S)-labda-8(17),14-dien-13-ol

- SCHEMBL248885

- 1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene-, (1S-(1alpha(R*),4abeta,8aalpha))-

- (13S)-Labda-8(20),14-dien-13-ol

- (S)-3-Methyl-5-((1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl)pent-1-en-3-ol

- 1-Naphthalenepropanol, .alpha.-ethenyldecahydro-.alpha.,5,5,8a-tetramethyl-2-methylene-, [1S-[1.alpha.(R*),4a.beta.,8a.alpha.]]-

- labda-8(17),14-dien-13(S)-ol

- HY-N1039

- AKOS032962540

- (13S)-manool

- Q27146459

- (13S)-labda-8(17),14-dien-13-ol

- delta8(20),14-Labdadien-13alpha-ol

- (3S)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol

- CHEBI:76944

- (3S)-3-methyl-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl]pent-1-en-3-ol

- (3S)-3-methyl-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl]pent-1-en-3-ol

- 13-Epi-Manool

-

- インチ: InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19-,20+/m1/s1

- InChIKey: CECREIRZLPLYDM-LFGUQSLTSA-N

- ほほえんだ: C=C[C@@](CC[C@@H]1C(=C)CC[C@@H]2C(CCC[C@@]12C)(C)C)(C)O

計算された属性

- せいみつぶんしりょう: 290.26100

- どういたいしつりょう: 290.260965704g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 422

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 5.7

じっけんとくせい

- 色と性状: Oil

- 密度みつど: 0.9±0.1 g/cm3

- ふってん: 368.2±11.0 °C at 760 mmHg

- フラッシュポイント: 118.2±15.6 °C

- PSA: 20.23000

- LogP: 5.50240

- じょうきあつ: 0.0±1.9 mmHg at 25°C

13-Epi-Manool セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

13-Epi-Manool 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E381430-1mg |

13-Epi-Manool |

1438-62-6 | 1mg |

$213.00 | 2023-05-18 | ||

| TargetMol Chemicals | TN2611-5 mg |

13-Epimanool |

1438-62-6 | 98% | 5mg |

¥ 2,760 | 2023-07-11 | |

| TRC | E381430-100mg |

13-Epi-Manool |

1438-62-6 | 100mg |

$ 9200.00 | 2023-09-07 | ||

| Ambeed | A291447-5mg |

(S)-3-Methyl-5-((1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl)pent-1-en-3-ol |

1438-62-6 | 98+% | 5mg |

$222.0 | 2024-04-23 | |

| TRC | E381430-10mg |

13-Epi-Manool |

1438-62-6 | 10mg |

$1688.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E15460-5mg |

13-Epimanool |

1438-62-6 | ,HPLC≥98% | 5mg |

¥4640.0 | 2023-09-08 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2611-1 mg |

13-Epimanool |

1438-62-6 | 1mg |

¥2035.00 | 2022-04-26 | ||

| TRC | E381430-5mg |

13-Epi-Manool |

1438-62-6 | 5mg |

$959.00 | 2023-05-18 | ||

| TargetMol Chemicals | TN2611-5mg |

13-Epimanool |

1438-62-6 | 5mg |

¥ 2760 | 2024-07-20 | ||

| A2B Chem LLC | AE93393-1mg |

1-Naphthalenepropanol,.alp |

1438-62-6 | >98% | 1mg |

$599.00 | 2024-01-04 |

13-Epi-Manool 関連文献

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

1438-62-6 (13-Epi-Manool) 関連製品

- 113773-90-3(Eudesm-4(15)-ene-3alpha,11-diol)

- 596-85-0(Manool)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:1438-62-6)13-Epimanool

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1438-62-6)13-Epi-Manool

清らかである:99%

はかる:5mg

価格 ($):200.0